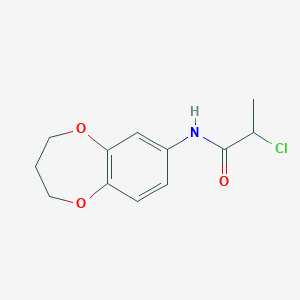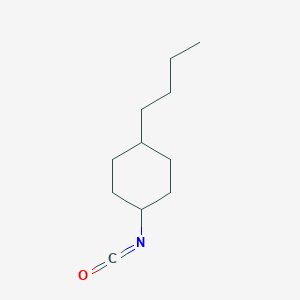
1-Butyl-4-isocyanatocyclohexane
Übersicht
Beschreibung
1-Butyl-4-isocyanatocyclohexane (BICH) is a chemical compound belonging to the family of isocyanates. It has a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol .
Molecular Structure Analysis
The InChI code for 1-Butyl-4-isocyanatocyclohexane is 1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 . This indicates the presence of a butyl group and an isocyanate group attached to a cyclohexane ring .Wissenschaftliche Forschungsanwendungen
Catalysis and Polymer Synthesis
Isocyanates, including structures similar to 1-Butyl-4-isocyanatocyclohexane, are crucial in the synthesis of polyurethanes and other polymers. For example, the use of novel nanosized N-sulfonated Brönsted acidic catalysts has been explored for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016). This research highlights the importance of innovative catalysts in polymer chemistry, which could extend to the applications of specific isocyanates like 1-Butyl-4-isocyanatocyclohexane.
Cyclotrimerization and Isocyanate Reactions
Isocyanates are known to undergo cyclotrimerization, a reaction that leads to the formation of isocyanurates, which are compounds with a wide range of industrial and scientific applications. The study of cyclotrimerization reactions, such as those involving phenyl isocyanate in the presence of alcohols or urethanes, provides insights into the reactivity and potential applications of isocyanates (M. Špírková, M. Kubin, P. Spacek, I. Krakovský, & K. Dušek, 1994). This knowledge can be useful in understanding the reactions of 1-Butyl-4-isocyanatocyclohexane and its potential to form polymeric or cyclic structures.
Conformational Analysis and Molecular Structure
The study of the conformational preferences of isocyanate groups, such as those found in isocyanatocyclohexane compounds, is essential for understanding their reactivity and the resulting molecular structures. For example, research on the conformational free energy of the isocyanato-group in isocyanatocyclohexane provides valuable information on the stability and reactivity of these groups, which is relevant to the applications of 1-Butyl-4-isocyanatocyclohexane in synthesizing complex molecules (G. Corfield & A. Crawshaw, 1969).
Microemulsions and Nanotechnology
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-butyl-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTOHOJFCJFEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-isocyanatocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




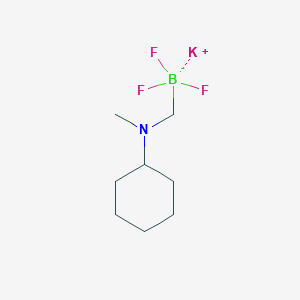
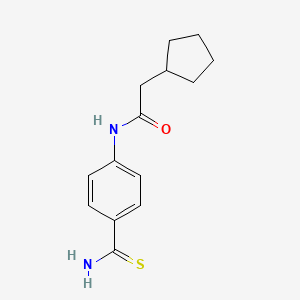
![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)


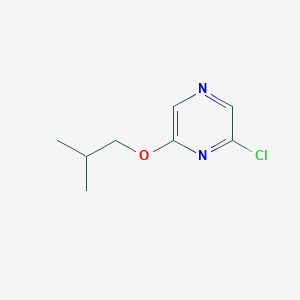

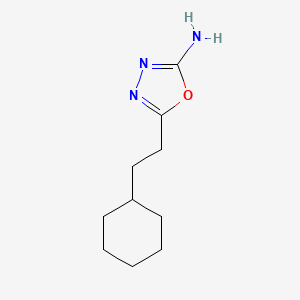

![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
